(3-Chlorophenylethynyl)trimethylsilane chemical properties and structure
(3-Chlorophenylethynyl)trimethylsilane chemical properties and structure
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Introduction
(3-Chlorophenylethynyl)trimethylsilane is a versatile organosilicon compound that has garnered significant attention in the fields of organic synthesis, materials science, and medicinal chemistry. Its unique structure, featuring a chlorinated phenyl ring, an ethynyl linker, and a trimethylsilyl (TMS) protecting group, provides a powerful platform for a variety of chemical transformations. This guide offers an in-depth exploration of the chemical properties, structure, and synthetic applications of (3-Chlorophenylethynyl)trimethylsilane, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
(3-Chlorophenylethynyl)trimethylsilane, with the chemical formula C11H13ClSi, possesses a well-defined molecular architecture that dictates its reactivity and physical characteristics.[1][2][3] The molecule consists of a central acetylene unit, flanked by a 3-chlorophenyl group on one side and a trimethylsilyl group on the other. This arrangement provides a unique combination of steric and electronic properties that are instrumental in its chemical behavior.
Key Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 227936-62-1 | [1][2][3] |
| Molecular Formula | C11H13ClSi | [1][2][3] |
| Molecular Weight | 208.76 g/mol | [1][2][3] |
| Boiling Point | 240-241 °C | [1][2] |
| Density | 0.995 - 1.0 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.520 - 1.537 | [1][2] |
| Flash Point | 225 °F (107.2 °C) | [1][2] |
The presence of the trimethylsilyl group not only serves as a protecting group for the terminal alkyne but also enhances the compound's solubility in common organic solvents.[4][5] The chlorine atom on the phenyl ring introduces a site for further functionalization and modulates the electronic properties of the aromatic system.
Caption: 2D structure of (3-Chlorophenylethynyl)trimethylsilane.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum would be expected to show a singlet for the nine equivalent protons of the trimethylsilyl group, typically in the region of 0.2-0.4 ppm. The aromatic protons would appear as a complex multiplet in the range of 7.0-7.5 ppm.
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¹³C NMR: The carbon NMR would display distinct signals for the trimethylsilyl carbons (around 0 ppm), the acetylenic carbons (typically between 80-100 ppm), and the aromatic carbons (in the 120-140 ppm region). The carbon atom attached to the chlorine would show a characteristic chemical shift.
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IR Spectroscopy: The infrared spectrum would be characterized by a sharp, medium-intensity peak around 2150-2175 cm⁻¹ corresponding to the C≡C triple bond stretching vibration. The C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be just below 3000 cm⁻¹.[6] A strong Si-C bond vibration would also be present in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 208, with a characteristic M+2 isotopic peak at m/z 210 due to the presence of the chlorine-37 isotope.[6] Fragmentation would likely involve the loss of a methyl group (M-15) and other characteristic fragments.
Synthesis and Reactivity
(3-Chlorophenylethynyl)trimethylsilane is typically synthesized via a Sonogashira coupling reaction between 1-chloro-3-iodobenzene (or 1-bromo-3-chlorobenzene) and ethynyltrimethylsilane.[7][8] This palladium- and copper-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[8]
Generalized Synthesis Protocol (Sonogashira Coupling):
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Reaction Setup: To a solution of 1-chloro-3-iodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added ethynyltrimethylsilane.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by techniques like TLC or GC-MS.
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Workup and Purification: The reaction mixture is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure (3-Chlorophenylethynyl)trimethylsilane.
Caption: Synthetic scheme for (3-Chlorophenylethynyl)trimethylsilane.
The reactivity of (3-Chlorophenylethynyl)trimethylsilane is dominated by the chemistry of the trimethylsilyl-protected alkyne and the chlorinated aromatic ring.
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Deprotection of the Alkyne: The trimethylsilyl group can be readily cleaved under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium fluoride, to generate the terminal alkyne, 3-chlorophenylacetylene.[5][9] This deprotected alkyne is a valuable building block for further Sonogashira couplings, click chemistry, and other alkyne-based transformations.
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Hiyama-Type Cross-Coupling: The C(sp)-Si bond can be activated for cross-coupling reactions. For instance, in the presence of a suitable activator like potassium trimethylsilanolate, (3-Chlorophenylethynyl)trimethylsilane can participate in Hiyama-type Sonogashira cross-coupling reactions, avoiding the need for a separate deprotection step.[10]
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Reactions at the Aromatic Ring: The chloro-substituent on the phenyl ring can undergo various nucleophilic aromatic substitution reactions or be utilized in other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further elaboration of the molecular structure.
Applications in Research and Development
The unique structural features of (3-Chlorophenylethynyl)trimethylsilane make it a valuable intermediate in several areas of chemical research:
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Organic Synthesis: As a protected terminal alkyne, it serves as a key building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional organic materials.[7] The ability to selectively deprotect the alkyne or functionalize the aromatic ring provides significant synthetic flexibility.
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Materials Science: Arylalkynes are important components in the construction of conjugated polymers and organic electronic materials. The defined substitution pattern of (3-Chlorophenylethynyl)trimethylsilane allows for the precise tuning of the electronic and photophysical properties of these materials.
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Drug Discovery: The 3-chlorophenylacetylene moiety is a structural motif found in various biologically active compounds. (3-Chlorophenylethynyl)trimethylsilane provides a convenient and stable precursor for the introduction of this fragment during the synthesis of potential drug candidates.
Safety and Handling
(3-Chlorophenylethynyl)trimethylsilane should be handled in a well-ventilated fume hood by trained personnel.[2] It is advisable to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is classified as an irritant, and contact with skin and eyes should be avoided.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(3-Chlorophenylethynyl)trimethylsilane is a highly versatile and valuable reagent in modern organic chemistry. Its well-defined structure, coupled with the predictable reactivity of its functional groups, makes it an indispensable tool for the synthesis of a wide range of complex molecules. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering a solid foundation for its effective utilization in research and development.
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